molecular formula C8H10N2O B093639 3-Amino-4-methylbenzamide CAS No. 19406-86-1

3-Amino-4-methylbenzamide

Cat. No.: B093639
CAS No.: 19406-86-1
M. Wt: 150.18 g/mol
InChI Key: VYBKAZXQKUFAHG-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction typically occurs in a microflow system, which allows for precise control of reaction conditions and improved selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous synthesis techniques. These methods enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Aniline derivatives.

    Nucleophilic Substitution: N-alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylbenzamide involves its interaction with specific molecular targets. The amino group and the benzamide moiety play a crucial role in its chemical reactivity and biological activity. The compound can undergo various chemical transformations, leading to the formation of bioactive molecules that interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison: 3-Amino-4-methylbenzamide is unique due to the presence of a methyl group at the fourth position, which influences its chemical properties and reactivity. Compared to its analogs, such as 3-Amino-4-methoxybenzamide and 3-Amino-4-chlorobenzamide, the methyl group provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKAZXQKUFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044407
Record name 3-Amino-4-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19406-86-1
Record name 3-Amino-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylbenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-amino-4-methyl-
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Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-toluamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111
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Record name 3-AMINO-4-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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